[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone
Description
[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-(2-methylpyridin-3-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18-21(8-4-11-24-18)22(27)26-13-10-23(17-26)9-5-12-25(16-23)15-19-6-3-7-20(14-19)28-2/h3-4,6-8,11,14H,5,9-10,12-13,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQHSVMYSZMKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. Subsequent steps involve the introduction of the methoxyphenyl and pyridinyl groups via nucleophilic substitution and coupling reactions. The reaction conditions generally require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the structure or remove specific functional groups.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating diseases where modulation of certain pathways is beneficial.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in various chemical syntheses.
Bis(2-ethylhexyl) terephthalate: An ester used as a plasticizer in polymers.
Uniqueness
Compared to these compounds, [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for more complex interactions with molecular targets, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
